![molecular formula C66H101N23O17 B612451 Compstatin control peptide CAS No. 301544-78-5](/img/structure/B612451.png)
Compstatin control peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compstatin is a cyclic peptide that inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It was discovered as a promising complement inhibitor, and its optimization has led to a series of analogs that show promise for a wide spectrum of clinical applications .
Molecular Structure Analysis
The crystal structure of Cp40, a compstatin analog, complexed with its target C3b at 2.0-Å resolution has been reported . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding . The structure of compstatin consists of a disulfide bridge and a type I beta-turn located at opposite sides to each other .Chemical Reactions Analysis
Compstatin inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It binds to C3, inhibiting proteolytic cleavage by C3 convertase .Physical And Chemical Properties Analysis
Compstatin is a 13-residue peptide . It has been reported to have improved inhibitory potency and pharmacokinetic profiles .Scientific Research Applications
Complement System Inhibition
Compstatin control peptide is a potent inhibitor of the complement system . It specifically targets the C3 component of the complement system, thereby preventing the activation of the complement cascade . This makes it a promising therapeutic agent for diseases where the complement system plays a significant role .
Treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH)
A PEGylated, second-generation compstatin derivative (pegcetacoplan, Empaveli/Aspaveli; Apellis Pharmaceuticals) was approved in 2021 for the treatment of paroxysmal nocturnal hemoglobinuria . This disease is characterized by the destruction of red blood cells, and the use of compstatin control peptide helps to mitigate this .
Organ Protection in Polytrauma-Induced Hemorrhagic Shock
Early proof-of-concept studies showed potent systemic anti-inflammatory and organ-protective effects of compstatins in nonhuman primate models of polytrauma-induced hemorrhagic shock . This suggests that compstatin control peptide could be used to protect organs in patients suffering from severe trauma .
Treatment of Hemodialysis-Induced Inflammation
Compstatin control peptide has been shown to have potent anti-inflammatory effects in models of hemodialysis-induced inflammation . This suggests that it could be used as a therapeutic agent for patients undergoing hemodialysis .
Use in Xenotransplantation
Compstatin control peptide has been used in models of xenotransplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted organs .
Treatment of Age-Related Macular Degeneration
The enhanced intraocular residence and retinal distribution of the latest-generation compstatins may point to more tailored therapeutic solutions for retinal pathologies driven by C3 dysregulation such as age-related macular degeneration .
Use in Human Leukocyte Antigen–Incompatible Kidney Transplantation
Compstatin control peptide has been used in models of human leukocyte antigen–incompatible kidney transplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted kidneys .
Treatment of COVID-19 and Other Diseases
Next-generation derivatives with improved target affinities and pharmacokinetic properties (e.g., AMY-101; Amyndas Pharmaceuticals) are tested in clinical trials for periodontal disease, COVID-19, and other diseases .
Mechanism of Action
Target of Action
The primary target of the compstatin control peptide is the complement component C3 . The complement system, which C3 is a part of, contributes to various pathologies, from autoimmune, age-related, and inflammatory disorders to transplant- and biomaterial-induced complications . Therefore, C3 is a prime target for therapeutic intervention .
Mode of Action
Compstatin control peptide interacts with its target C3 by binding to it . The crystal structure of Cp40, a compstatin derivative, complexed with its target C3b at 2.0-Å resolution has been presented . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding .
Biochemical Pathways
Compstatin control peptide affects the complement cascade, a biochemical pathway that plays a crucial role in the immune response . By binding to C3, compstatin inhibits the activation of C3, thereby blocking a central and crucial step in the complement cascade .
Pharmacokinetics
Compstatin control peptide and its derivatives have enhanced pharmacodynamic and pharmacokinetic profiles . Pharmacokinetic studies show that sustained therapeutic concentrations can be achieved with both Cp40 and its PEGylated derivative, PEG-Cp40 .
Result of Action
The result of compstatin control peptide’s action is the inhibition of the complement system . This inhibition prevents the activation of C3, thereby blocking the complement cascade . This leads to a broader control of complement effectors .
Safety and Hazards
Future Directions
With the approval of pegcetacoplan, a C3 inhibitor of the compstatin family, in 2021, C3-targeted treatment has been validated . Compstatin derivatives with enhanced pharmacodynamic and pharmacokinetic profiles are in clinical development . The study of the compstatin family may guide the application of existing and development of next-generation compstatin analogs .
properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZITDYWAOPDD-LSPMIEDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H101N23O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.